Tubulin inhibitor 18
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Overview
Description
Tubulin Inhibitor 18 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common method involves the use of ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization . The synthetic route may include steps such as hydrogenation, alkylation, and cyclization under specific conditions to achieve the desired compound.
Industrial Production Methods: For industrial production, the synthesis of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Tubulin Inhibitor 18 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tubulin Inhibitor 18 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical interactions and binding affinities with tubulin.
Biology: Researchers use it to investigate the role of microtubules in cellular processes and to understand the mechanisms of cell division.
Mechanism of Action
Tubulin Inhibitor 18 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network within cells. The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death) in cancer cells . The molecular targets involved include the α-tubulin and β-tubulin subunits, which are essential for microtubule assembly .
Comparison with Similar Compounds
Colchicine: Binds to the same site on tubulin and prevents microtubule polymerization.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and inhibits microtubule formation, similar to Tubulin Inhibitor 18.
Uniqueness: this compound is unique in its specific binding affinity and the structural modifications that enhance its solubility and bioavailability compared to other tubulin inhibitors. Its ability to disrupt microtubule dynamics with high potency and low toxicity makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C22H26O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-3-(3-tert-butyl-2-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H26O5/c1-22(2,3)16-9-7-8-14(21(16)24)10-11-17(23)20-18(26-5)12-15(25-4)13-19(20)27-6/h7-13,24H,1-6H3/b11-10+ |
InChI Key |
IZJUYBUUCXVDJD-ZHACJKMWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1O)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.